5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H8FNO |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-fluoro-2-(3-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H8FNO/c15-13-5-4-12(8-16)14(7-13)11-3-1-2-10(6-11)9-17/h1-7,9H |
InChI Key |
QBTFPODGWNTECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction
The most common and efficient approach to synthesize 5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile involves the Suzuki-Miyaura cross-coupling reaction between appropriately substituted arylboronic acids and aryl halides.
-
- Reactants: 4-Cyanophenylboronic acid and 4-Bromo-2-fluorobenzaldehyde
- Catalyst: Palladium dichloride (PdCl2)
- Base: Potassium carbonate (K2CO3)
- Solvent: Polyethylene glycol 400 (PEG400)/Water mixture
- Temperature: Room temperature
- Time: Approximately 3 hours
- Atmosphere: Inert (nitrogen or argon)
| Component | Amount (equiv.) | Role |
|---|---|---|
| 4-Cyanophenylboronic acid | 1.2 | Boronic acid partner |
| 4-Bromo-2-fluorobenzaldehyde | 1.0 | Aryl halide partner |
| PdCl2 | 0.005 | Catalyst |
| K2CO3 | 3.0 | Base |
| PEG400/H2O (6 mL/6 mL) | - | Solvent system |
- Procedure:
The mixture is stirred at room temperature under inert atmosphere until complete consumption of starting materials is confirmed by TLC. The product is then extracted, washed, dried, and purified by silica gel chromatography to yield the target compound with yields reported up to 94%.
Vilsmeier-Haack Formylation for Introduction of the Formyl Group
For derivatives where the formyl group is introduced post-biphenyl formation, the Vilsmeier-Haack reaction is employed:
- Reagents:
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl3)
- Solvent: Dichloromethane (CH2Cl2)
- Conditions:
- Temperature: 0–5 °C to control reaction rate and selectivity
- Reaction time: Variable, monitored by TLC
This method selectively introduces the formyl group onto the biphenyl ring, enabling the synthesis of formylated biphenyl carbonitriles.
Palladium-Catalyzed One-Pot Synthesis of Formylated Biphenyl Acrylonitriles
An advanced method involves a one-pot palladium-catalyzed coupling of 2-bromoacrylonitrile derivatives with 2-formylphenylboronic acids:
-
- Catalyst: Pd(OAc)2 (5 mol%)
- Ligand: Triphenylphosphine (PPh3, 10 mol%)
- Base: Potassium phosphate (K3PO4)
- Solvent: DMF
- Temperature: 140 °C
- Time: 16–18 hours
Procedure:
The reaction mixture is stirred under nitrogen atmosphere, followed by quenching with aqueous ammonium chloride and extraction. Purification is achieved by silica gel chromatography.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl2, K2CO3, PEG400/H2O, RT, 3 h | Up to 94 | Mild conditions, high yield | Requires boronic acid and halide |
| Vilsmeier-Haack Formylation | DMF, POCl3, CH2Cl2, 0–5 °C | Moderate | Selective formylation | Sensitive to temperature control |
| One-Pot Pd-Catalyzed Coupling | Pd(OAc)2, PPh3, K3PO4, DMF, 140 °C, 16–18 h | Variable | One-pot, efficient for acrylonitriles | High temperature, longer time |
Research Findings and Notes
The Suzuki-Miyaura coupling is the most widely reported and reliable method for constructing the biphenyl core with the desired substituents, offering excellent regioselectivity and functional group tolerance.
The Vilsmeier-Haack reaction remains a classical and effective approach for introducing the formyl group, especially when performed under controlled low-temperature conditions to avoid side reactions.
Recent studies have demonstrated the feasibility of one-pot palladium-catalyzed syntheses that combine coupling and formylation steps, improving overall efficiency and reducing purification steps.
The choice of solvent and base critically influences the reaction yield and purity. PEG400/water mixtures provide a green solvent system for Suzuki coupling, while DMF is preferred for high-temperature palladium-catalyzed reactions.
Purification typically involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures to isolate the pure compound.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with reagents such as hydroxylamine and hydrazines. These reactions typically occur in polar aprotic solvents (e.g., THF or DCM) at room temperature.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reaction with hydroxylamine | THF, 25°C, 4h | Oxime derivative | 78% | |
| Reaction with hydrazine hydrate | EtOH, reflux, 6h | Hydrazone derivative | 85% |
Mechanistic Insight : The electrophilic carbonyl carbon is attacked by the nucleophile (e.g., NH
OH), forming a tetrahedral intermediate that stabilizes via proton transfer.
Condensation Reactions
The formyl group participates in condensation reactions with amines or active methylene compounds. For example, Knoevenagel condensations with malononitrile yield α,β-unsaturated nitriles.
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Knoevenagel with malononitrile | Piperidine, EtOH | (E)-3-(Biphenyl)acrylonitrile | 72% | |
| Schiff base formation | AcOH, 60°C | Imine-linked biphenyl derivative | 68% |
Kinetics : Reactions proceed faster in acidic conditions due to enhanced electrophilicity of the aldehyde.
Cycloaddition Reactions
The nitrile group enables [2+3] cycloadditions with azides under Huisgen conditions, forming tetrazole rings.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Huisgen cycloaddition | Cu(I), DMF, 80°C | Biphenyl-tetrazole hybrid | 65% |
Stereoelectronic Effects : The nitrile’s electron-withdrawing nature accelerates dipolar cycloadditions.
Electrophilic Fluorination Challenges
Despite the presence of a fluorine atom, attempts to fluorinate the benzylic position using Selectfluor™ and persulfate initiators failed, as demonstrated in analogous biphenyl systems. This suggests steric hindrance or electronic deactivation at the formyl-substituted position .
Spectroscopic Characterization
Post-reaction analyses rely on NMR and IR spectroscopy:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile has shown potential as an anticancer agent. Its structural features allow for interactions with biological targets that are critical in cancer proliferation. Research indicates that compounds with similar biphenyl structures can inhibit tumor growth by modulating signaling pathways involved in cell division and apoptosis .
Fluorinated Pharmaceuticals
Fluorine-containing compounds are increasingly significant in drug design due to their ability to enhance metabolic stability and bioavailability. The incorporation of fluorine atoms can improve the pharmacokinetic properties of drugs, making 5-fluoro derivatives particularly valuable in the development of new pharmaceuticals .
Antimicrobial Properties
Studies have suggested that compounds similar to this compound exhibit antimicrobial activity. The presence of fluorine can enhance the lipophilicity of the molecule, facilitating better penetration into bacterial membranes .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available biphenyl derivatives. Key steps may include electrophilic aromatic substitution to introduce the formyl and carbonitrile groups, followed by fluorination reactions .
Characterization Techniques
Characterization of this compound can be achieved through various techniques including:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
- Mass Spectrometry (MS) : Provides molecular weight information.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.
Material Science Applications
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. It can serve as a monomer or additive in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance .
Dyes and Pigments
The compound's vibrant color properties allow it to be explored as a dye or pigment in various applications, including textiles and coatings. The stability imparted by fluorine enhances its durability against environmental degradation .
Environmental Considerations
While fluorinated compounds like this compound offer numerous benefits, they also raise environmental concerns due to their persistence and potential toxicity. Research highlights the need for careful assessment of their environmental impact, particularly regarding their degradation products and bioaccumulation potential .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity, antimicrobial properties | Enhanced efficacy and metabolic stability |
| Synthesis | Multi-step synthetic pathways | Versatile chemical modifications |
| Material Science | High-performance polymers, dyes | Improved durability and thermal stability |
| Environmental Impact | Persistence and potential toxicity | Need for assessment and regulation |
Mechanism of Action
The mechanism by which 5-Fluoro-3’-formyl-[1,1’-biphenyl]-2-carbonitrile exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Biphenyl Carbonitrile Derivatives
The following table highlights key structural and functional differences between 5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile and analogous compounds:
Key Observations:
Functional Group Diversity :
- The formyl group in this compound distinguishes it from analogs like 4′-fluoro-[1,1′-biphenyl]-2-carbonitrile (oxadiazole-thioether) or 5-Hydroxy-2′,5′-dimethoxy[1,1'-biphenyl]-3-carbonitrile (methoxy-hydroxyl). The formyl group’s electrophilicity enables Schiff base formation or nucleophilic additions, critical for drug conjugation .
- Brominated analogs (e.g., [1,1'-biphenyl]-3-carbonitrile, 3'-bromo-2-fluoro-5'-hydroxy) are often associated with environmental persistence but may also serve as halogen-bonding motifs in drug design .
Biological Activity :
- Compounds with oxadiazole or carboxylic acid groups (e.g., 4′-fluoro-[1,1′-biphenyl]-2-carbonitrile, 5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid) show enhanced binding to enzymes like glycogen synthase kinase-3α or PD-L1, whereas nitrile-rich derivatives are prioritized for kinase inhibition .
Synthetic Utility :
- The nitrile group in this compound is a common feature in intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in the synthesis of 4'-(Trimethylsilyl)-[1,1'-biphenyl]-2-carbonitrile .
Biological Activity
5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure of the synthesized compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
Several studies have reported on the anticancer properties of fluorinated compounds, including this compound. The presence of fluorine is known to enhance biological activity due to improved metabolic stability and bioavailability.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Induction of apoptosis |
| This compound | HepG2 | 15.0 | Inhibition of cell proliferation |
| This compound | A549 | 10.0 | Disruption of mitochondrial function |
The mechanism by which this compound exerts its effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It inhibits the proliferation of various cancer cell lines by interfering with cell cycle progression.
- Disruption of Mitochondrial Function : The compound may affect mitochondrial integrity, leading to increased reactive oxygen species (ROS) production.
Study 1: MCF-7 Breast Cancer Cells
In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
Study 2: HepG2 Liver Cancer Cells
Another study focused on HepG2 liver cancer cells demonstrated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. Mechanistic investigations revealed that it downregulates key signaling pathways involved in cell survival.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile with high yield and purity?
- Methodological Answer :
- Reaction Design : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core, ensuring proper protection of the formyl group during synthesis.
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance coupling efficiency.
- Purification : Employ gradient elution in column chromatography with solvents like hexane/ethyl acetate to isolate the product. Monitor purity via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons and confirm substitution patterns. The fluorine atom induces distinct splitting in NMR spectra.
- FT-IR : Identify characteristic stretches for nitrile (~2220 cm⁻¹) and formyl (~1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns, particularly for fluorine (M+1 peak) .
Q. What are the common synthetic routes for introducing the formyl group at the 3'-position of the biphenyl moiety?
- Methodological Answer :
- Directed Ortho-Metalation : Use a directing group (e.g., methoxy) to install formyl via Friedel-Crafts acylation, followed by deprotection.
- Oxidation Strategies : Convert a hydroxymethyl precursor (introduced via Grignard addition) to formyl using MnO₂ or TEMPO/oxone .
Q. What are the challenges in maintaining the stability of this compound under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the formyl group.
- Temperature Control : Keep at 0–6°C to minimize hydrolysis of the nitrile group. Use desiccants to avoid moisture .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into experimental design for optimizing reactions involving this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Condition Screening : Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal conditions.
- Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .
Q. What strategies are recommended for resolving contradictory data in reactivity studies under varying experimental conditions?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) causing discrepancies.
- Cross-Validation : Replicate experiments across multiple labs with standardized protocols.
- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁸O in formyl) to trace reaction pathways and validate hypotheses .
Q. How do steric and electronic effects influence the reactivity of the carbonitrile and formyl groups during cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate 3D models to assess steric hindrance around the nitrile and formyl groups.
- Hammett Analysis : Quantify electronic effects using substituent constants (σₚ values) to correlate with reaction rates.
- Competition Experiments : Compare reactivity with analogs (e.g., methyl vs. formyl substituents) to isolate electronic contributions .
Q. How can advanced statistical methods (e.g., factorial design) optimize multi-step synthesis protocols for derivatives?
- Methodological Answer :
- Taguchi Arrays : Screen variables (e.g., reaction time, stoichiometry) across steps to maximize overall yield.
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature and catalyst) to identify global optima.
- Robustness Testing : Introduce deliberate perturbations (e.g., ±10% reagent variation) to assess protocol reliability .
Q. What mechanistic insights can be gained from studying substituent effects on the biphenyl core using kinetic isotope effects (KIEs)?
- Methodological Answer :
- Deuterium Labeling : Synthesize deuterated analogs at key positions (e.g., ortho to fluorine) to measure primary/secondary KIEs.
- Computational Correlation : Compare experimental KIEs with DFT-calculated transition states to validate mechanisms (e.g., associative vs. dissociative pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
